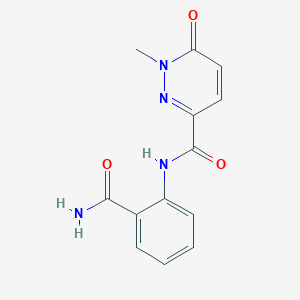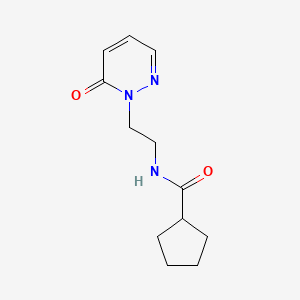![molecular formula C22H30N4O4S B6579589 4-(dimethylsulfamoyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}benzamide CAS No. 1049345-24-5](/img/structure/B6579589.png)
4-(dimethylsulfamoyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a selective radioligand for dopamine D(3) receptors . It is a part of a class of compounds that are commonly found in pharmaceuticals and agrochemicals . The structure of the compound is assigned by HRMS, IR, 1 H and 13 C NMR experiments .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a piperazine ring and a methoxyphenyl group. The structure is assigned by HRMS, IR, 1 H and 13 C NMR experiments .科学的研究の応用
4-(dimethylsulfamoyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}benzamide has been studied for its potential therapeutic effects and for its ability to modulate a wide range of biochemical and physiological processes. This compound has been used in laboratory experiments to study the biochemical and physiological effects of the compound, as well as its potential therapeutic effects. This compound has been used in studies to investigate the effects of the compound on cell growth, cell death, and inflammation. This compound has also been studied for its ability to modulate the activity of enzymes and receptor proteins, as well as its ability to modulate the activity of signal transduction pathways.
作用機序
The mechanism of action of 4-(dimethylsulfamoyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}benzamide is not yet fully understood. However, it is believed that this compound may act on a variety of cellular processes, including cell growth, cell death, and inflammation. This compound may also modulate the activity of enzymes and receptor proteins, as well as signal transduction pathways.
Biochemical and Physiological Effects
This compound has been studied for its ability to modulate a wide range of biochemical and physiological processes. This compound has been shown to modulate the activity of enzymes and receptor proteins, as well as signal transduction pathways. This compound has also been studied for its potential therapeutic effects, including its ability to modulate inflammation, cell growth, and cell death.
実験室実験の利点と制限
One of the advantages of using 4-(dimethylsulfamoyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}benzamide in laboratory experiments is that it can be synthesized using a variety of methods. This makes it easier to obtain the compound for use in experiments. Additionally, this compound has been studied for its ability to modulate a wide range of biochemical and physiological processes, making it a useful tool for studying these processes.
However, there are some limitations to using this compound in laboratory experiments. One of the main limitations is that the mechanism of action of this compound is not yet fully understood. Additionally, the effects of this compound on different biochemical and physiological processes are not yet fully understood.
将来の方向性
There are a number of future directions for research on 4-(dimethylsulfamoyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}benzamide. One of the main goals of future research is to better understand the mechanism of action of this compound and the effects of the compound on different biochemical and physiological processes. Additionally, future research should focus on exploring the potential therapeutic effects of this compound and developing methods for synthesizing the compound more efficiently. Finally, future research should focus on exploring the potential applications of this compound in different scientific fields, such as medicine and biotechnology.
合成法
4-(dimethylsulfamoyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}benzamide can be synthesized using a variety of methods. These methods include the use of a Grignard reaction, a Wittig reaction, and a condensation reaction. In a Grignard reaction, a Grignard reagent is reacted with a sulfur-containing amide to produce this compound. In a Wittig reaction, a Wittig reagent is reacted with a sulfur-containing amide to produce this compound. In a condensation reaction, a sulfur-containing amide is reacted with a nucleophile to produce this compound.
特性
IUPAC Name |
4-(dimethylsulfamoyl)-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O4S/c1-24(2)31(28,29)21-10-4-18(5-11-21)22(27)23-12-13-25-14-16-26(17-15-25)19-6-8-20(30-3)9-7-19/h4-11H,12-17H2,1-3H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOKNVEDYISMMRO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-methyl-N-[2-(methylsulfanyl)phenyl]-6-oxo-1,6-dihydropyridazine-3-carboxamide](/img/structure/B6579511.png)


![N-[6-(methylsulfanyl)pyridazin-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B6579530.png)
![4-fluoro-N-{6-[(3-{[(pyridin-2-yl)methyl]carbamoyl}propyl)sulfanyl]pyridazin-3-yl}benzamide](/img/structure/B6579536.png)
![N-(3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}propyl)propanamide](/img/structure/B6579541.png)
![N-[(2Z)-3-(2-ethoxyethyl)-6-methoxy-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2-({[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}sulfanyl)acetamide](/img/structure/B6579546.png)
![7-butyl-N-(3-fluoro-4-methylphenyl)-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B6579547.png)
![N-[3-(4-phenylpiperazin-1-yl)propyl]-3-(trifluoromethyl)benzamide](/img/structure/B6579563.png)

![2-(3-methylphenyl)-N-[2-(4-phenylpiperazin-1-yl)ethyl]acetamide](/img/structure/B6579581.png)
![N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-4-propylbenzamide](/img/structure/B6579586.png)
![2,4-difluoro-N-{2-[4-(4-fluorophenyl)piperazin-1-yl]ethyl}benzamide](/img/structure/B6579603.png)
![N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-4-ethoxybenzamide](/img/structure/B6579611.png)